molecular formula C2Cl6<br>Cl3CCCl3<br>C2Cl6 B051795 Hexachloroethane CAS No. 67-72-1

Hexachloroethane

Cat. No. B051795
CAS RN: 67-72-1
M. Wt: 236.7 g/mol
InChI Key: VHHHONWQHHHLTI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Hexachloroethane has been identified as a highly efficient reagent for the synthesis of chlorosilanes from hydrosilanes, offering good to quantitative yields under mild conditions. This synthesis process benefits from the use of hexachloroethane in combination with palladium(II) chloride as a catalyst, highlighting its importance in chemical manufacturing processes (Veerachai Pongkittiphan et al., 2009).

Molecular Structure Analysis

The crystal structure and lattice energy of hexachloroethane have been extensively studied, revealing its orthorhombic phase with precise unit cell dimensions. Such studies are crucial for understanding the molecular interactions and stability of hexachloroethane, providing insights into its behavior in different states (Y. Sasada & M. Atoji, 1953).

Chemical Reactions and Properties

Research on hexachloroethane's reductive dechlorination reveals complex mechanisms, such as successive single-electron transfer and barrierless chloride elimination steps. These studies not only shed light on the chemical properties of hexachloroethane but also its environmental fate and the potential for remediation strategies (E. Patterson et al., 2001).

Physical Properties Analysis

The combustion synthesis of carbon materials from hexachloroethane provides valuable information on its physical properties. This process results in carbon materials with distinct structural and surface properties, akin to those of carbon black and activated carbon, depending on the starting compounds. Such findings are vital for applications requiring specific carbon structures (S. Cudziło et al., 2007).

Chemical Properties Analysis

Hexachloroethane's role in the reductive dehalogenation of various compounds highlights its chemical reactivity and potential applications in environmental remediation. The process involves complex reactions with other chemical agents, demonstrating hexachloroethane's versatility and reactivity in chemical transformations (G. Curtis & M. Reinhard, 1994).

Scientific Research Applications

  • Bacterial Degradation Monitoring : Hexachloroethane, being nonvolatile, insoluble in water, and not metabolized by bacteria, is used as an internal standard in monitoring the bacterial degradation of crude oil (Mrsny et al., 1978).

  • Use in Organic Synthesis and Toxicology Studies : It's utilized in organic synthesis, as a retarding agent in fermentation, and as a solvent. Toxicology and carcinogenesis studies have been conducted to understand its effects, especially its carcinogenic potential in rats (Eastin, 1989).

  • Environmental Impact Assessment : The environmental fate, aquatic toxicity, and mammalian toxicity of Hexachloroethane have been reviewed, particularly in the context of its use in military screening smokes (Davidson, Hovatter, & Ross, 1988).

  • Vibrational Spectra and Phase Transitions : The vibrational spectra of Hexachloroethane have been investigated to understand its phase transitions and crystal dynamics (Woost & Bougeard, 1986).

  • Chemical Reduction Studies : Research has been conducted on the kinetics of the reduction of Hexachloroethane by juglone in solutions containing hydrogen sulfide, providing insights into its reactivity under different conditions (Perlinger, Angst, & Schwarzenbach, 1996).

  • Occupational Health Assessment : Investigations on the load of organochlorine compounds in the blood of aluminium foundry workers using Hexachloroethane have been done to assess potential health effects (Seldén, Nygren, Westberg, & Bodin, 1997).

Safety And Hazards

Hexachloroethane is a probable carcinogen and a dangerous CNS depressant . It is not particularly toxic when taken orally, but is considered to be quite toxic by skin adsorption . The concentration that is immediately dangerous to life or health is 300 ppm and the permissible exposure limit according to the Occupational Safety and Health Administration is 1 ppm (skin) .

Future Directions

Hexachloroethane is being phased out in the European Union . It is no longer being produced in the United States for commercial distribution, but is produced as a by-product of industrial chlorination process . It has been used in the manufacture of degassing pellets to remove hydrogen gas bubbles from molten aluminum in aluminum foundries .

properties

IUPAC Name

1,1,1,2,2,2-hexachloroethane
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InChI

InChI=1S/C2Cl6/c3-1(4,5)2(6,7)8
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InChI Key

VHHHONWQHHHLTI-UHFFFAOYSA-N
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Canonical SMILES

C(C(Cl)(Cl)Cl)(Cl)(Cl)Cl
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Molecular Formula

C2Cl6, Array
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DSSTOX Substance ID

DTXSID7020689
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Molecular Weight

236.7 g/mol
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Physical Description

Hexachloroethane is a colorless, crystalline solid with a camphor-like odor. It may cause illness from inhalation or ingestion and may irritate skin, eyes and mucous membranes. When heated to high temperatures it may emit toxic fumes. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used to make other chemicals., Liquid, Colorless crystals that sublime at 185 deg C and have a camphor-like odor; [Hawley], COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR., Colorless crystals with a camphor-like odor.
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Boiling Point

368.2 °F at 760 mmHg (Sublimes) (NTP, 1992), Sublimes, 368.2 °F (sublimes)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Soluble in alcohol, benzene, chloroform, ether, oils, Very sol in ether and tetrachloroethylene, In water, 50 mg/L at 20 °C, Solubility in water: none, (72 °F): 0.005%
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Density

2.091 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.091 g/cu m at 20 °C, Relative density (water = 1): 2.1, 2.09
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Vapor Density

8.16 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 8.16 (Air = 1), Relative vapor density (air = 1): 8.2, 8.16
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Vapor Pressure

0.4 mmHg at 68 °F ; 0.8 mmHg at 86 °F (NTP, 1992), 0.4 [mmHg], 0.4 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 53, 0.2 mmHg
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Mechanism of Action

Hexachloroethane produces a spectrum of histopathological effects in the kidneys of male rats, but not of female rats or of mice, which are consistent with those typically induced by chemicals that cause alpha2u-globulin nephropathy. It is structurally similar to pentachloroethane, which also causes renal tumors in male rats. Pentachloroethane has been shown to increase the renal cortical concentrations of alpha2u-globulin and stimulate renal cell proliferation. Although these comparisons suggest that hexachloroethane acts through an alpha2u-globulin associated mechanism, the available data are insufficient to fulfil the criteria for establishing this mechanism.
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Product Name

Hexachloroethane

Color/Form

Colorless crystals, Crystal structure: rhombic <46 °C; triclinic 46-71 °C; cubic >71 °C

CAS RN

67-72-1
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Record name HEXACHLOROETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2033
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HEXACHLOROETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0051
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name HEXACHLOROETHANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/478
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethane, hexachloro-
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/KI3D6AA8.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

Sublimes (NTP, 1992), Sublimes, 368.2 °F (sublimes), 368 °F (Sublimes)
Record name HEXACHLOROETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/833
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name HEXACHLOROETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2033
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HEXACHLOROETHANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/478
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Hexachloroethane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0316.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Hexachloroethane
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Hexachloroethane
Reactant of Route 3
Hexachloroethane
Reactant of Route 4
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Hexachloroethane

Citations

For This Compound
14,300
Citations
G Bronzetti, E Morichetti, RD Carratore… - Teratogenesis …, 1989 - Wiley Online Library
Tetrachloroethane (TTCE), pentachloroethane (PCE), and hexachloroethane (HCE) were tested in diploid strain (D7) of the yeast Saccharomyces cerevisiae in suspension test with and …
Number of citations: 12 onlinelibrary.wiley.com
DT Hamilton, FF Cleveland - The Journal of Chemical Physics, 1944 - pubs.aip.org
… investigation were hexachloroethane and hexabromoethane. … The more complete spectrum of hexachloroethane seems to … Force constants were calculated for hexachloroethane, using …
Number of citations: 16 pubs.aip.org
ET McBee, HB Hass, TH Chao, ZD Welch… - Industrial & …, 1941 - ACS Publications
… sublimation, hexachloroethane being the first sublimate. The presence of hexachloroethane could … Hexachloroethane has been treated with several reducing agents to yield tetrachloro…
Number of citations: 23 pubs.acs.org
Y Morino, E Hirota - The Journal of Chemical Physics, 1958 - pubs.aip.org
The molecular structure and internal rotation of C 2 Cl 6 , SiCCl 6 , and Si 2 Cl 6 molecules were investigated by means of the sector‐microphotometer method of electron diffraction. An …
Number of citations: 148 pubs.aip.org
P Gerlach, D Hohlwein, W Prandl… - … Section A: Crystal …, 1981 - scripts.iucr.org
Bragg intensity data extracted from energy-integrated neutron measurements were treated by a conventional split-atom model, with a series expansion in cubic harmonic functions, and …
Number of citations: 26 scripts.iucr.org
JC Eaton, RJ LoPinto, WG Palmer - 1994 - apps.dtic.mil
Grenades, smoke pots, and artillery shells are used to produce HC smoke. Soldier exposure to HC smoke and worker exposure to the volatile components of HC smoke munitions are …
Number of citations: 17 apps.dtic.mil
Y Sasada, M Atoji - The Journal of Chemical Physics, 1953 - aip.scitation.org
… crystal structures of hexachloroethane, the orthorhombic phase of hexachloroethane has been … The result of our investigation shows that orthorhombic hexachloroethane is isostructural …
Number of citations: 47 aip.scitation.org
Y Morino, M Iwasaki - The Journal of Chemical Physics, 1949 - aip.scitation.org
… that the hindering potential barrier Vo of hexachloroethane for the rotation of CCls groups … interpreted the electron diffraction pattern of hexachloroethane by the rigid staggered model…
Number of citations: 29 aip.scitation.org
JA Pearce - Canadian Journal of Research, 1946 - cdnsciencepub.com
… of hexachloroethane from … of hexachloroethane from chlorine-saturated liquid tetrachloroethane was feasible. For the same conditions of illumination and temperature hexachloroethane …
Number of citations: 4 cdnsciencepub.com
PL Miller, D Vasudevan, PM Gschwend… - … science & technology, 1998 - ACS Publications
… in natural waters, reactions of hexachloroethane and … hexachloroethane and appearance of reaction products; measured pseudo-first-order reaction rate constants for hexachloroethane …
Number of citations: 76 pubs.acs.org

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